2-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)benzoic acid
Description
Properties
IUPAC Name |
2-[2-[(2-methoxycarbonylthiophen-3-yl)amino]-2-oxoethyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-21-15(20)13-11(6-7-22-13)16-12(17)8-9-4-2-3-5-10(9)14(18)19/h2-7H,8H2,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNMSZSPSGWMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(Methoxycarbonyl)-3-thienylamine with 2-oxoethylbenzenecarboxylic acid under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or ethanol, and may be catalyzed by a base like triethylamine. The reaction is carried out at a controlled temperature, usually around room temperature to 50°C, and the product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The methoxycarbonyl group (-COOCH₃) on the thiophene ring can undergo hydrolysis to form a carboxylic acid (-COOH) under basic conditions. This reaction is critical for modifying solubility or further derivatization:
textTarget compound + LiOH → 2-({[2-carboxythiophen-3-yl]carbamoyl}methyl)benzoic acid
Conditions :
-
LiOH in THF/H₂O at 50–70°C achieves near-quantitative conversion .
-
Alternative: Enzymatic hydrolysis (not reported in sources but plausible).
Thiophene Ring Functionalization
The thiophene moiety participates in electrophilic substitution reactions. For instance:
-
Sulfonation : Reaction with chlorosulfonic acid introduces sulfonyl groups at the 5-position of the thiophene ring .
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Halogenation : Bromination (e.g., NBS in DMF) modifies the thiophene for further cross-coupling reactions .
Example :
textTarget compound + NBS → 5-Bromo derivative
Biological Activity and Further Modifications
Structural analogs of this compound (e.g., thiophene-carboxamide derivatives) exhibit antiviral and anti-inflammatory properties. Key modifications include:
-
Carboxylate-to-tetrazole replacement : Enhances metabolic stability but reduces affinity for certain targets (e.g., P2Y14R antagonists) .
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Aromatic substitutions : Introducing tert-butyl or cyclohexyl groups improves binding to viral macrodomains (e.g., SARS-CoV-2 Mac1) .
Structure-Activity Relationship (SAR) Highlights :
| Modification | Effect on Activity | Source |
|---|---|---|
| Replacing cyclohexenyl with bicyclo[2.2.2]octane | Loss of inhibitory potency | |
| Adding primary amino groups | Enhanced H-bonding with targets |
Stability and Degradation Pathways
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that make it a candidate for further research in medicinal applications:
Anticancer Activity
Research has indicated that compounds with similar structures to 2-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)benzoic acid show promising anticancer properties. For instance, derivatives containing thiophene moieties have demonstrated significant inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies have reported IC50 values ranging from 2.6 to 18 nM against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both bacterial and fungal pathogens. Similar thiophene-containing compounds have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus, indicating potential for development into antimicrobial agents .
Case Studies and Research Findings
Several studies have documented the biological evaluation of thiophene derivatives similar to this compound:
Mechanism of Action
The mechanism of action of 2-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)benzoic acid can be compared with other similar compounds, such as:
- **2-
Biological Activity
2-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)benzoic acid, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activity. This article delves into its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.
The compound has the following characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C14H17NO5S |
| Molecular Weight | 311.35 g/mol |
| CAS Number | 338391-87-0 |
| InChI Key | BTUCDCVKKNNAFO-UHFFFAOYSA-N |
| LogP | 1.9139 |
| Polar Surface Area | 73.424 Ų |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases. In vitro assays have demonstrated that derivatives of this compound can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways . This activity could make it a candidate for treating inflammatory conditions.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A screening of various thiophene derivatives, including those structurally related to our compound, revealed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 µM to 20 µM against common pathogens .
- Antioxidant Activity Assessment : In a comparative study, the antioxidant capacity of the compound was measured using the DPPH radical scavenging assay, yielding an IC50 value indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid .
- Inflammation Model Testing : In vivo models have shown that administration of the compound resulted in a notable reduction in inflammatory markers in serum, supporting its potential use in therapies targeting inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
